3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a complex organic compound featuring a unique structure that combines a pyrrolidine ring, a sulfonyl group, and a pyrroloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the construction of the pyrroloimidazole core. Key reagents and conditions include:
Cyclopentylethylamine: Used to introduce the cyclopentylethyl group.
Sulfonyl chloride: For the sulfonylation step.
Pyrroloimidazole precursor: The starting material for the core structure.
Catalysts and solvents: Various catalysts (e.g., palladium) and solvents (e.g., dichloromethane) are used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the pyrroloimidazole core.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully reduced pyrroloimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for drug development due to its unique structure and potential biological activity.
Biological Studies: To investigate its interactions with biological targets and its effects on cellular processes.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various core structures.
Pyrroloimidazole derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-(2-cyclopentylethyl)pyrrolidin-1-yl]sulfonyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-23(22,17-13-18-16-8-4-11-19(16)17)20-12-3-7-15(20)10-9-14-5-1-2-6-14/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJKLODUCEQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCCN2S(=O)(=O)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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